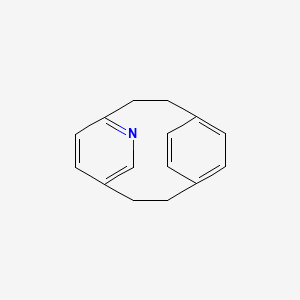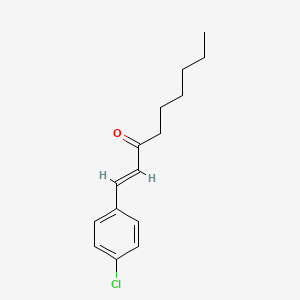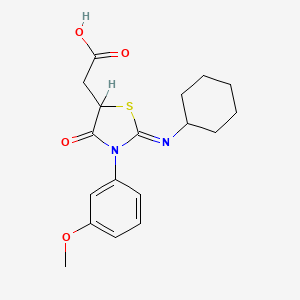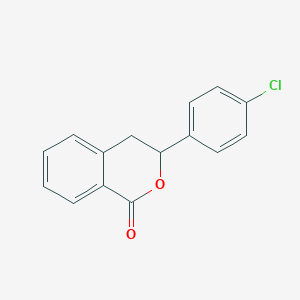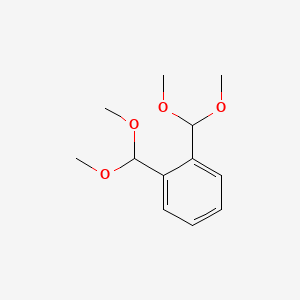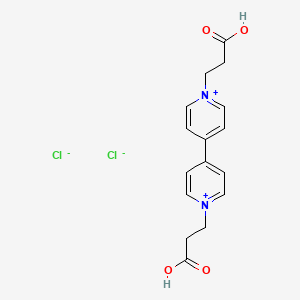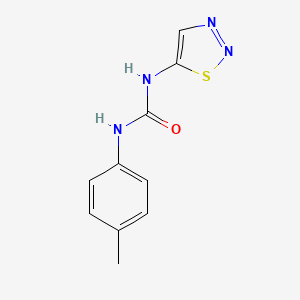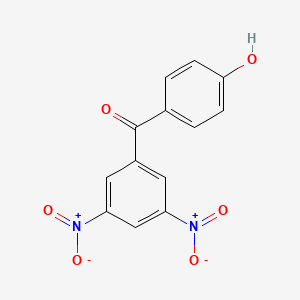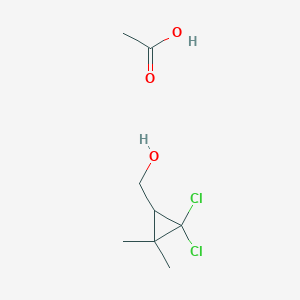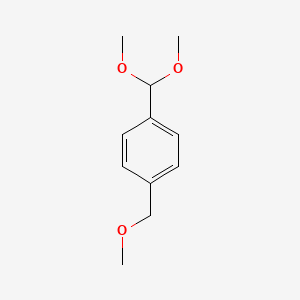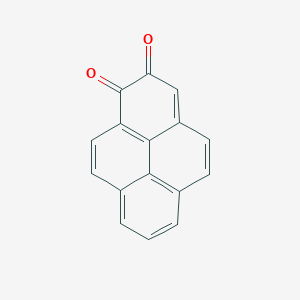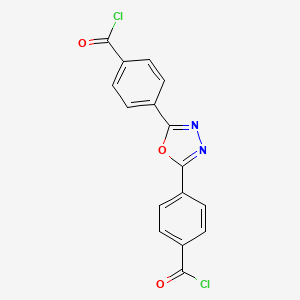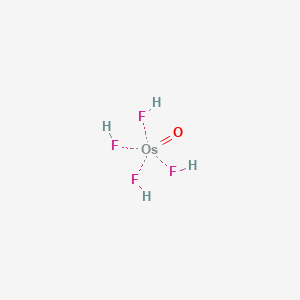
Osmium oxide tetrafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmium oxide tetrafluoride is an inorganic compound with the chemical formula OsOF₄ It is a notable compound of osmium, a transition metal belonging to the platinum group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Osmium oxide tetrafluoride can be synthesized by the reduction of osmium oxide pentafluoride (OsOF₅) on a hot tungsten filament . This method involves the reduction of OsOF₅, which is prepared by the fluorination of anhydrous osmium dioxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves high-temperature reactions with fluorine gas. The process requires careful control of reaction conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: Osmium oxide tetrafluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with halogens like fluorine to form different osmium fluorides .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced using reducing agents like hydrogen or tungsten filaments.
Substitution: Reactions with halogens or other reactive species can lead to the formation of substituted osmium compounds.
Major Products: The major products formed from these reactions include other osmium fluorides and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Osmium oxide tetrafluoride has several scientific research applications:
Chemistry: It is used in the synthesis of other osmium compounds and as a reagent in various chemical reactions.
Medicine: Research into osmium compounds, including this compound, explores their potential use in medical treatments and diagnostics.
Industry: Osmium compounds are used in industrial applications such as catalysis and materials science.
Mécanisme D'action
The mechanism by which osmium oxide tetrafluoride exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the oxidation state of osmium, leading to the formation of various reactive intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Osmium tetroxide (OsO₄): A highly volatile and toxic compound used in biological staining and organic synthesis.
Osmium dioxide (OsO₂): Another oxide of osmium, known for its stability and use in various chemical reactions.
Osmium tetrafluoride (OsF₄): Similar to osmium oxide tetrafluoride but without the oxygen atom, used in different chemical applications.
Uniqueness: this compound is unique due to its specific combination of osmium, oxygen, and fluorine atoms, which gives it distinct chemical properties and reactivity compared to other osmium compounds. Its ability to participate in various oxidation and reduction reactions makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
38448-58-7 |
|---|---|
Formule moléculaire |
F4H4OOs |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
oxoosmium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.O.Os/h4*1H;; |
Clé InChI |
NGSUDMWYCZVLCY-UHFFFAOYSA-N |
SMILES canonique |
O=[Os].F.F.F.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


